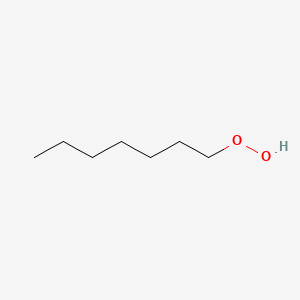
(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-5,5-diphenyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-5,5-diphenyl-4,5-dihydrooxazole is a complex organic compound known for its unique structural features and potential applications in various fields. The compound contains multiple functional groups, including an indole moiety, trifluoromethyl groups, and a dihydrooxazole ring, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-5,5-diphenyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using trifluoromethylation reactions, often involving reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be formed through cyclization reactions involving appropriate precursors, such as amino alcohols and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-5,5-diphenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-5,5-diphenyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-5,5-diphenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Used in the synthesis of various bioactive molecules and materials.
Trifluoromethyl phenyl sulfone: Employed as a trifluoromethylating agent in organic synthesis.
Uniqueness
(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-5,5-diphenyl-4,5-dihydrooxazole stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C33H24F6N2O |
|---|---|
Peso molecular |
578.5 g/mol |
Nombre IUPAC |
4-[[1-[3,5-bis(trifluoromethyl)phenyl]indol-3-yl]methyl]-2-methyl-5,5-diphenyl-4H-1,3-oxazole |
InChI |
InChI=1S/C33H24F6N2O/c1-21-40-30(31(42-21,23-10-4-2-5-11-23)24-12-6-3-7-13-24)16-22-20-41(29-15-9-8-14-28(22)29)27-18-25(32(34,35)36)17-26(19-27)33(37,38)39/h2-15,17-20,30H,16H2,1H3 |
Clave InChI |
CEENIFLPQSZODJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CN(C5=CC=CC=C54)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


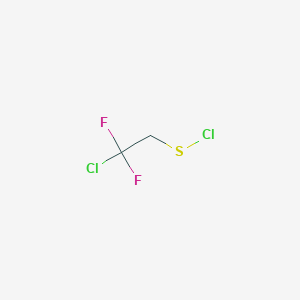
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)

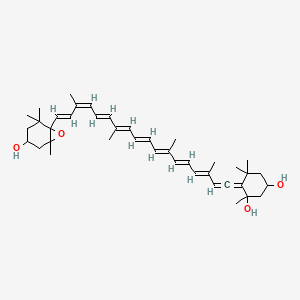
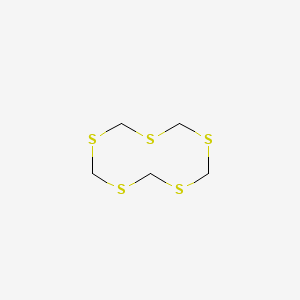
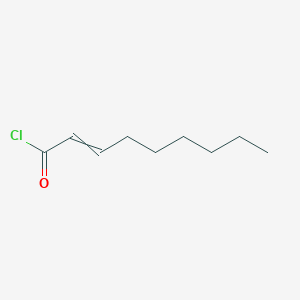
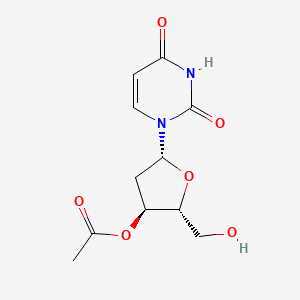
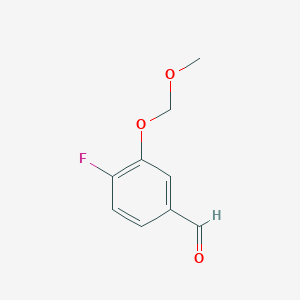
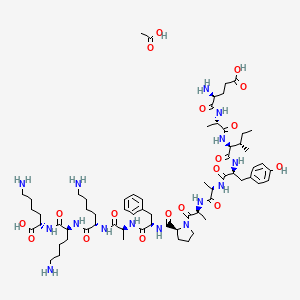
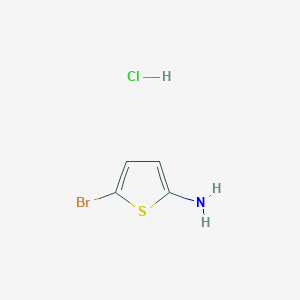
![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)
